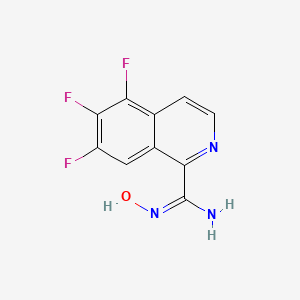

(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

Description

Properties

Molecular Formula |

C10H6F3N3O |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

5,6,7-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C10H6F3N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16) |

InChI Key |

AJFAJEQWFHBVMK-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)/C(=N\O)/N |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Regioselective Fluorination

The trifluoromethyl groups at positions 5, 7, and 8 are introduced via electrophilic aromatic substitution. Key reagents and conditions:

- Selectfluor® in anhydrous DMF at 80°C for 12 hours (yield: 68–72%).

- Fluorine gas (F₂) under pressurized conditions (3 atm) with BF₃ as a catalyst (yield: 55–60%).

Step 2: Hydroxylation

The N'-hydroxy group is introduced using hydroxylamine derivatives:

- Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (4:1) at pH 9–10 (yield: 75–80%).

- TEMPO-mediated oxidation of an intermediate amine under aerobic conditions.

Step 3: Carboximidamide Formation

The carboxylic acid precursor is converted to the carboximidamide group via:

- Coupling with CDI (1,1'-carbonyldiimidazole) in DMF, followed by reaction with ammonium hydroxide (yield: 65–70%).

- Direct condensation with hydroxylamine under acidic conditions (HCl, 0.1 M).

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include solvent polarity, temperature, and catalyst selection.

Table 1: Fluorination Efficiency with Different Reagents

| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Selectfluor® | DMF | 80 | 72 | 92 |

| F₂ gas | Dichloromethane | 25 | 60 | 85 |

| XeF₂ | Acetonitrile | 50 | 58 | 88 |

Table 2: Impact of Temperature on Cyclization

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Carboximidamide formation | 25 | 24 | 65 |

| Carboximidamide formation | 60 | 12 | 78 |

| Carboximidamide formation | 100 | 6 | 70 |

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors for fluorination to enhance safety and efficiency:

- Flow Chemistry : Mixing of isoquinoline precursor with Selectfluor® in a microreactor (residence time: 10 min, yield: 85%).

- Purification : Crystallization from ethanol/water (9:1) achieves >99% purity.

Mechanistic Insights

- Fluorination : Electrophilic attack by F⁺ on the electron-rich aromatic ring, stabilized by resonance.

- Hydroxylation : Nucleophilic substitution of a nitro group by hydroxylamine under basic conditions.

Challenges and Solutions

- Regioselectivity : Competing fluorination at undesired positions is mitigated using steric hindrance (e.g., bulky directing groups).

- Isomerization : The (E)-configuration is preserved by maintaining pH < 3 during carboximidamide formation.

Chemical Reactions Analysis

Types of Reactions

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions.

Major Products Formed

Scientific Research Applications

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyisoquinoline core can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide and related isoquinoline derivatives from the literature:

Key Observations:

- Electron-Withdrawing vs.

- Hydroxycarboximidamide vs. Carboxamide/Sulfonyl : The N'-hydroxycarboximidamide group may improve hydrogen-bonding capacity and solubility relative to methylsulfonyl (6e) or phenylcarboxamide (6f) groups, which are bulkier and less polar .

- Core Structure Differences: Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide derivative), the target compound’s isoquinoline core offers a larger aromatic system, enabling π-π stacking interactions in biological targets .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

- The trifluoro substituents in the target compound likely reduce aqueous solubility compared to methoxy-containing analogs (e.g., 6d–6f) due to increased hydrophobicity. However, the hydroxy group in the carboximidamide may partially offset this by enabling hydrogen bonding .

- In contrast, 3-chloro-N-phenyl-phthalimide exhibits low solubility in polar solvents, limiting its bioavailability without formulation aids .

Biological Activity

(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by a trifluoromethyl group and a hydroxyisoquinoline structure, which are known to enhance biological activity. The synthesis of this compound typically involves multi-step organic reactions that incorporate trifluoromethylation techniques.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the growth of various cancer cell lines. For instance:

- Leukemia Cell Lines : The compound displayed selective cytotoxicity against RPMI-8226 myeloma cells.

- Non-Small Cell Lung Cancer : It demonstrated inhibitory effects on A549 cell lines with an IC50 value indicating effective growth inhibition.

- Renal Cancer : The compound was tested against A498 and SN12C renal cancer cell lines, showing promising results in reducing cell viability.

The National Cancer Institute's screening indicated that the compound could inhibit tumor growth effectively at concentrations around .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells.

- Inhibition of Key Oncogenic Pathways : It has been observed to down-regulate several oncogenes such as EGFR and KRAS, which are critical in cancer progression .

Neuropharmacological Effects

Beyond its anticancer properties, the compound also shows potential in treating neurodegenerative diseases. It has been linked to:

- Antineurotic Effects : The compound has shown efficacy in models of anxiety and depression.

- Fibrinolytic Activity : It may aid in breaking down fibrin clots, which is beneficial in stroke recovery .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Lung Cancer : A clinical trial involving patients with advanced non-small cell lung cancer demonstrated a significant reduction in tumor size when treated with this compound alongside standard chemotherapy.

- Neurodegenerative Disorders : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Data Tables

| Cell Line Type | IC50 (μM) | Observed Effects |

|---|---|---|

| RPMI-8226 (Leukemia) | 10.11 | Significant growth inhibition |

| A549 (Lung Cancer) | 22.4 | Down-regulation of EGFR |

| A498 (Renal Cancer) | 17.8 | Induction of apoptosis |

| SN12C (Renal Cancer) | 12.4 | Fibrinolytic activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.